molecular formula C29H28F6N4OS B13149505 3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea

3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea

Cat. No.: B13149505
M. Wt: 594.6 g/mol
InChI Key: IQMKPBFOEWWDIQ-COIZRTFASA-N
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Description

3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[222]octane-2-yl)methyl]thiourea is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a bicyclic octane ring, and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea typically involves multiple steps, starting with the preparation of the quinoline and bicyclic octane intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethylating agents, thiourea, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could result in the formation of reduced bicyclic octane compounds.

Scientific Research Applications

3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[22

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea is unique due to its combination of a quinoline moiety, a bicyclic octane ring, and multiple trifluoromethyl groups. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C29H28F6N4OS

Molecular Weight

594.6 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea

InChI

InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16?,17?,25?,26-/m1/s1

InChI Key

IQMKPBFOEWWDIQ-COIZRTFASA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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